5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime
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Overview
Description
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is an organic compound characterized by the presence of hydroxyamino and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime typically involves the reaction of 1,5-bis(4-methoxyphenyl)-1-penten-3-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso derivative.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxime group can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is unique due to the presence of both hydroxyamino and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
5397-97-7 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(NZ)-N-[(E)-5-(hydroxyamino)-1,5-bis(4-methoxyphenyl)pent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-9-4-14(5-10-17)3-8-16(20-22)13-19(21-23)15-6-11-18(25-2)12-7-15/h3-12,19,21-23H,13H2,1-2H3/b8-3+,20-16+ |
InChI Key |
NJAQMAVGELKCCS-FROOSJIMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=N\O)/CC(C2=CC=C(C=C2)OC)NO |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=NO)CC(C2=CC=C(C=C2)OC)NO |
Origin of Product |
United States |
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